

An In-depth Technical Guide to Methyl 1-methyl-2-pyrroleacetate

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Compound of Interest

Compound Name: Methyl 1-methyl-2-pyrroleacetate

Cat. No.: B1329999

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This technical guide provides a comprehensive overview of the chemical and physical properties of **Methyl 1-methyl-2-pyrroleacetate**, including its molecular weight and formula. It also details an experimental protocol for its synthesis and outlines an analytical methodology for its characterization, catering to researchers, scientists, and professionals in drug development.

Core Molecular Data

Methyl 1-methyl-2-pyrroleacetate is a chemical compound with applications in various research and development sectors, including pharmaceuticals and agrochemicals.^[1] Its fundamental properties are summarized below.

Property	Value	Source
Molecular Formula	C ₈ H ₁₁ NO ₂	^[1] ^[2] ^[3] ^[4] ^[5]
Molecular Weight	153.1784 g/mol	^[3] ^[6]
CAS Number	51856-79-2	^[1] ^[2] ^[3]
Appearance	Light yellow to brown clear liquid	^[1]
Boiling Point	85 °C at 2 mmHg	^[1]
Density	1.09 g/mL	^[1]

Synthesis Protocol

A documented method for the synthesis of **Methyl 1-methyl-2-pyrroleacetate** involves the reaction of methyl 1-methylpyrrole-2-glyoxylate with hydrogen sulfide in pyridine.[7]

Materials:

- Methyl 1-methylpyrrole-2-glyoxylate
- Pyridine
- Hydrogen sulfide
- Nitrogen gas

Procedure:

- A solution of 50g of methyl 1-methylpyrrole-2-glyoxylate in 200 ml of pyridine is prepared.
- The solution is cooled to -78° C.
- 64g of hydrogen sulfide is added to the cooled solution.
- The mixture is sealed in a stirred autoclave and heated to 63° C, with the pressure rising to approximately 130 p.s.i.
- The reaction is allowed to proceed for 27 hours.
- After 27 hours, the hydrogen sulfide is driven off using a nitrogen stream.
- The solution is decanted from the precipitated sulfur.
- Pyridine is distilled off at 20 mm Hg.
- The residue is distilled at 0.03 mm Hg, with the product, oily methyl 1-methylpyrrole-2-acetate, collected at a boiling point of 68-70° C.[7]

This procedure is reported to yield approximately 39.2g of the final product, which corresponds to an 86% yield.[7]

Analytical Methodology

For the analysis of related compounds such as 1-Methyl-1H-pyrrole-2-acetic acid, a reverse-phase high-performance liquid chromatography (RP-HPLC) method can be employed. This method is adaptable for the analysis of its methyl ester derivative.

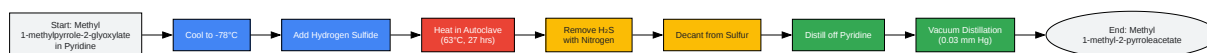
Chromatographic Conditions:

- Column: A suitable reverse-phase column (e.g., Newcrom R1).[8]
- Mobile Phase: A mixture of acetonitrile (MeCN), water, and an acid modifier like phosphoric acid. For mass spectrometry (MS) compatible applications, formic acid should be used in place of phosphoric acid.[8]
- Detection: UV or MS, depending on the instrumentation available.

This HPLC method is scalable and can be utilized for both analytical quantification and preparative separation for impurity isolation.[8]

Synthesis Workflow Visualization

The following diagram illustrates the key steps in the synthesis of **Methyl 1-methyl-2-pyrroleacetate**.



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